molecular formula C5H8F2N2 B2556652 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile CAS No. 1248187-09-8

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile

Cat. No.: B2556652
CAS No.: 1248187-09-8
M. Wt: 134.13
InChI Key: BNQFMHRMFZHPOT-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile is a chemical compound with the molecular formula C5H8F2N2 and a molecular weight of 134.13 g/mol It is characterized by the presence of a difluoroethyl group, a methyl group, and an amino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile typically involves the reaction of 2,2-difluoroethylamine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Difluoroethyl)(ethyl)amino]acetonitrile
  • 2-[(2,2-Difluoroethyl)(methyl)amino]propionitrile
  • 2-[(2,2-Difluoroethyl)(methyl)amino]butyronitrile

Uniqueness

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance its reactivity and binding affinity compared to similar compounds .

Properties

IUPAC Name

2-[2,2-difluoroethyl(methyl)amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2/c1-9(3-2-8)4-5(6)7/h5H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFMHRMFZHPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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